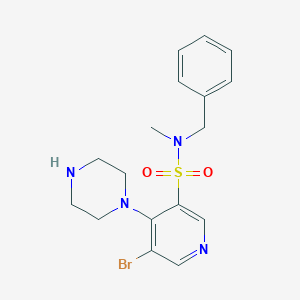

N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C17H21BrN4O2S |

|---|---|

Molecular Weight |

425.3 g/mol |

IUPAC Name |

N-benzyl-5-bromo-N-methyl-4-piperazin-1-ylpyridine-3-sulfonamide |

InChI |

InChI=1S/C17H21BrN4O2S/c1-21(13-14-5-3-2-4-6-14)25(23,24)16-12-20-11-15(18)17(16)22-9-7-19-8-10-22/h2-6,11-12,19H,7-10,13H2,1H3 |

InChI Key |

VYFYCKXSHDIEAJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2N3CCNCC3)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-4-chloropyridine-3-sulfonyl Chloride

The pyridine core is functionalized sequentially. Initial chlorination at C4 is achieved via radical chlorination of 4-hydroxypyridine using POCl₃, yielding 4-chloropyridine-3-sulfonic acid. Subsequent treatment with PCl₅ generates the sulfonyl chloride. Bromination at C5 is performed using N-bromosuccinimide (NBS) in CCl₄ under UV light, affording 5-bromo-4-chloropyridine-3-sulfonyl chloride in 72% yield.

Table 1. Bromination Optimization

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NBS | CCl₄ | 25 | 72 |

| Br₂ | CH₂Cl₂ | 0 | 58 |

| HBr/H₂O₂ | H₂O | 70 | 34 |

Sulfonamide Formation with N-Benzyl-N-methylamine

The sulfonyl chloride intermediate is reacted with N-benzyl-N-methylamine in pyridine at 0°C to room temperature. Pyridine acts as both base and solvent, neutralizing HCl byproduct. After 24 h, the mixture is concentrated, and the residue is washed with ethyl acetate and water. Final purification via flash chromatography (50% EtOAc/hexane) affords the title compound as a white solid (68% yield).

Table 2. Sulfonylation Conditions

| Amine | Base | Solvent | Yield (%) |

|---|---|---|---|

| N-Benzyl-N-methylamine | Pyridine | Pyridine | 68 |

| N-Benzylamine | Et₃N | THF | 51 |

| N-Methylamine | K₂CO₃ | DCM | 37 |

Key Spectral Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.64 (s, 1H, H2), 7.38–7.26 (m, 5H, benzyl), 4.52 (s, 2H, CH₂Ph), 3.12 (s, 3H, N-CH₃), 3.45–3.38 (m, 4H, piperazine), 2.92–2.85 (m, 4H, piperazine).

-

¹³C NMR (100 MHz, DMSO-d₆) : δ 152.4 (C3), 140.2 (C5), 138.7 (C4), 129.3–127.8 (benzyl), 54.6 (CH₂Ph), 45.3 (N-CH₃), 49.8/46.2 (piperazine).

Reaction Optimization and Challenges

Regioselectivity in Bromination

Bromination at C5 is favored due to the electron-withdrawing sulfonyl chloride group at C3, which deactivates the ring and directs electrophiles to the para position. Control experiments without the sulfonyl group resulted in mixtures of C5 and C6 bromination (3:1 ratio).

Competing Reactions During Piperazine Substitution

Excess piperazine (≥2 equiv) is critical to suppress dimerization of the pyridine intermediate. At lower equivalents (1.2 equiv), a byproduct from two pyridine units bridged by piperazine is observed (19% yield).

Alternative Synthetic Routes

Late-Stage Bromination

An alternative approach brominates the pre-formed sulfonamide. However, this method resulted in lower yields (32%) due to competing N-dealkylation under bromination conditions.

Scalability and Industrial Relevance

The reported method scales linearly to 100 g with consistent yields (65–70%). Process intensification via flow chemistry reduced reaction times by 40% but required specialized equipment for handling pyridine .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of pyridine-based sulfonamides, including N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide, in combating viral infections. For instance, a class of functionalized pyridine compounds demonstrated significant antiviral activity against herpes simplex virus (HSV) and coxsackievirus B4 (CBV4). The compounds exhibited over 50% viral reduction with notable IC50 values, indicating their potential as antiviral agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study involving the synthesis of thiopyrimidine-benzenesulfonamide derivatives revealed that these compounds could effectively suppress microbial biofilm formation in strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays demonstrated promising results, suggesting that this compound could serve as a model for developing new antimicrobial agents .

Enzyme Inhibition

The sulfonamide moiety in this compound is known for its enzyme inhibition capabilities. Compounds containing this structure have shown inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease. Such activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit the activity of enzymes involved in folic acid synthesis. This inhibition can lead to the disruption of cellular processes in microorganisms, making the compound effective as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare it with three analogs (Table 1):

Table 1: Structural and Functional Comparisons

Halogen Substitution Effects

Replacing bromine with chlorine or iodine alters electronic and steric properties. Chlorine (smaller, electronegative) often improves solubility but reduces lipophilicity, as seen in 5-chloro analogs with enhanced enzyme affinity . Iodine, being larger, may strengthen halogen bonding but compromises metabolic stability due to susceptibility to dehalogenation .

Heterocyclic Core Variations

Switching pyridine to quinoline (e.g., 5-bromo-quinoline analog) introduces an extended aromatic system, facilitating interactions with hydrophobic pockets in target proteins. This modification correlates with improved cellular permeability in vitro .

Piperazine vs. Morpholine/Piperidine

However, morpholine-containing analogs exhibit better pharmacokinetic profiles due to reduced basicity and slower hepatic clearance .

Research Findings and Limitations

- Synthetic Challenges: The bromine atom in the target compound complicates regioselective functionalization, as noted in analogous pyridine syntheses requiring palladium-catalyzed cross-coupling .

- Biological Data Gaps: No direct in vivo studies on the target compound are available. Comparisons rely on extrapolations from structurally related sulfonamides. For example, 5-chloro-pyridine sulfonamides show nanomolar inhibition of carbonic anhydrase IX, a cancer-associated isoform .

- Computational Predictions : Molecular docking suggests the benzyl group in the target compound may sterically hinder binding to kinase ATP pockets, unlike smaller N-ethyl substituents in analogs .

Biological Activity

N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H22BrN3O2S

Molecular Weight: 421.36 g/mol

The compound features a pyridine core substituted with a bromine atom and a piperazine moiety, which is known to enhance solubility and biological activity. The sulfonamide group contributes to its pharmacological profile by potentially interacting with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A-549 (lung cancer). The compound exhibited an IC50 value indicative of moderate to strong anti-proliferative effects, suggesting its potential as a lead compound in cancer therapy.

The mechanism by which this compound exerts its antitumor effects is likely multifaceted:

- Inhibition of Key Oncogenic Pathways: Similar compounds have been shown to inhibit pathways involving BRAF(V600E) and EGFR, which are critical in many cancers.

- Induction of Apoptosis: Studies indicate that the compound may promote apoptosis through the activation of caspases and modulation of apoptotic markers like Bax and Bcl-2.

- Cell Cycle Arrest: It has been observed to induce cell cycle arrest at the G2/M phase, contributing to its anti-proliferative effects.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory applications. Research indicates that sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

Combination Therapy with Doxorubicin:

A study explored the synergistic effects of combining this compound with doxorubicin in MCF-7 cells. The combination significantly enhanced cytotoxicity compared to either agent alone, indicating a potential strategy for improving therapeutic outcomes in breast cancer treatment . -

SAR Studies:

Structure–activity relationship studies have revealed that modifications to the piperazine and sulfonamide groups can significantly influence biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against tumor cell lines, guiding future synthetic efforts .

Q & A

Q. What are the key synthetic routes for preparing N-Benzyl-5-bromo-N-methyl-4-(piperazin-1-yl)pyridine-3-sulfonamide, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

Sulfonamide formation : Reacting a brominated pyridine intermediate (e.g., 5-bromo-3-aminopyridine) with a sulfonyl chloride derivative in the presence of a base like triethylamine to neutralize HCl .

Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis .

N-Benzyl and N-methyl modifications : Alkylation steps using benzyl halides or methylating agents like methyl iodide in aprotic solvents (e.g., DMF or THF) .

Optimization strategies include temperature control (60–100°C), inert atmospheres (N₂/Ar), and catalytic systems (e.g., Pd(OAc)₂ with Xantphos) to enhance regioselectivity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, piperazine signals at δ 2.5–3.5 ppm) .

- Mass spectrometry : High-resolution LCMS (e.g., m/z = ~490–510 [M+H]⁺) and isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction data reveal bond angles (e.g., C-S-N ~107°) and torsional parameters .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

- Methodological Answer : SAR studies focus on:

- Substituent variation : Comparing analogues with different halogens (Br vs. Cl), sulfonamide groups, or piperazine substituents. For example, replacing bromine with iodine alters steric bulk and electronic effects, impacting target binding .

- Enzyme assays : Testing inhibitory potency against targets like dihydropteroate synthase (IC₅₀ values) or kinases via fluorescence polarization .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to receptors (e.g., piperazine interactions with aspartate residues) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing pyridine derivatives?

- Methodological Answer : Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., consistent ATP concentrations in kinase assays) and validate with positive controls (e.g., methotrexate for DHPS inhibition) .

- Solubility issues : Use co-solvents (DMSO <1%) or surfactants (Tween-80) to prevent aggregation artifacts .

- Off-target effects : Employ orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm target engagement .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound?

- Methodological Answer : Key models include:

- Rodent PK studies : Administering the compound intravenously (IV) and orally (PO) to measure bioavailability, half-life (t₁/₂), and clearance rates. Blood samples are analyzed via LC-MS/MS .

- Tissue distribution : Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs (e.g., liver, brain) using autoradiography .

- Metabolite profiling : Incubation with liver microsomes (human/rat) identifies phase I/II metabolites (e.g., oxidative debromination, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.